Hydrobromide Salt vs. Free Acid: Molecular Weight, LogP, and Solubility Implications for Procurement
The hydrobromide salt form (CAS 1052543-53-9) differs from its free acid counterpart (CAS 30132-20-8) in molecular weight, computed LogP, and anticipated aqueous solubility. The hydrobromide salt has a molecular weight of 303.18 g/mol and a computed LogP of 3.435, versus 222.26 g/mol and LogP 1.51 for the free acid . Hydrobromide salt formation generally increases aqueous solubility by 10- to 1000-fold for weakly basic compounds, a class-level inference applicable to 2-aminobenzothiazoles [1]. This solubility differential directly impacts compound handling in aqueous assay buffers and DMSO stock preparation protocols [1].
| Evidence Dimension | Molecular weight, LogP, and aqueous solubility |
|---|---|
| Target Compound Data | MW 303.18 g/mol; LogP 3.435 (computed) |
| Comparator Or Baseline | Free acid (CAS 30132-20-8): MW 222.26 g/mol; LogP 1.51 (computed) |
| Quantified Difference | ΔMW = +80.92 g/mol; ΔLogP = +1.925 |
| Conditions | Computed physicochemical properties (Chemsrc); solubility inference from class-level hydrobromide salt behavior |
Why This Matters
The hydrobromide salt provides a distinct solid form with higher molecular weight and increased lipophilicity, which may be preferred for certain synthetic protocols or biological assays requiring enhanced organic-phase partitioning; procurement must specify the correct CAS to avoid receiving the free acid.
- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. View Source
